molecular formula C10H12N2O2 B6241691 N,N-dimethyl-4-[(E)-2-nitroethenyl]aniline CAS No. 22568-06-5

N,N-dimethyl-4-[(E)-2-nitroethenyl]aniline

Cat. No. B6241691
CAS RN: 22568-06-5
M. Wt: 192.2
InChI Key:
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Description

“N,N-dimethyl-4-[(E)-2-nitroethenyl]aniline” is a chemical compound with the CAS Number: 22568-06-5 . It has a molecular weight of 192.22 . The IUPAC name for this compound is N,N-dimethyl-4-[(E)-2-nitroethenyl]aniline .


Molecular Structure Analysis

The InChI code for “N,N-dimethyl-4-[(E)-2-nitroethenyl]aniline” is 1S/C10H12N2O2/c1-11(2)10-5-3-9(4-6-10)7-8-12(13)14/h3-8H,1-2H3/b8-7+ . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“N,N-dimethyl-4-[(E)-2-nitroethenyl]aniline” has a melting point of 179-181 .

Scientific Research Applications

Nonlinear Optical Materials

N,N-dimethyl-4-[(E)-2-nitroethenyl]aniline: has been studied for its potential in nonlinear optical (NLO) materials. These materials are crucial for various applications such as optical switching, data storage, and frequency doubling. The compound’s structure, featuring alternating π bonds and strong electron-donating and electron-accepting groups, makes it a candidate for NLO properties .

Organic Photovoltaics

The electron-donating and electron-accepting characteristics of this compound suggest its use in organic photovoltaic cells. These cells, which convert sunlight into electricity, can benefit from the compound’s ability to facilitate charge transfer, potentially improving efficiency .

Dye Synthesis

Similar compounds are precursors to triarylmethane dyes, indicating that N,N-dimethyl-4-[(E)-2-nitroethenyl]aniline could be used in dye synthesis. These dyes have applications ranging from textile coloring to biological staining .

Polymer Curing Agents

The compound’s structure implies that it could act as a promoter in the curing process of polymers such as polyester and vinyl ester resins. This application is vital in the production of various industrial and consumer goods .

Aromatic Intermediates

As an aromatic intermediate, this compound could be used in the synthesis of other complex molecules. Its role could be pivotal in creating pharmaceuticals, agrochemicals, and other specialized chemicals .

Sensitizers for Photodynamic Therapy

Given its structural properties, N,N-dimethyl-4-[(E)-2-nitroethenyl]aniline could be explored as a sensitizer in photodynamic therapy. This medical treatment uses light-sensitive compounds to target and destroy cancer cells .

Molecular Electronics

The compound’s ability to facilitate charge transfer suggests its application in molecular electronics. It could be used in the development of molecular wires, switches, and other components of nanoscale electronic devices .

Chemical Sensors

Finally, the compound’s responsive electronic structure makes it a potential candidate for use in chemical sensors. These sensors could detect various environmental pollutants or hazardous substances, providing valuable data for monitoring and safety .

Safety and Hazards

The safety information for “N,N-dimethyl-4-[(E)-2-nitroethenyl]aniline” can be found in the Material Safety Data Sheet (MSDS) . It’s always important to handle chemicals with care and use appropriate safety measures.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N,N-dimethyl-4-[(E)-2-nitroethenyl]aniline involves the reaction of N,N-dimethylaniline with 2-nitroethenal in the presence of a catalyst.", "Starting Materials": [ "N,N-dimethylaniline", "2-nitroethenal", "Catalyst" ], "Reaction": [ "Step 1: N,N-dimethylaniline is added to a reaction flask.", "Step 2: 2-nitroethenal is added dropwise to the reaction flask while stirring.", "Step 3: The reaction mixture is heated to reflux for several hours.", "Step 4: The reaction mixture is cooled and the product is extracted using a suitable solvent.", "Step 5: The product is purified using column chromatography or recrystallization." ] }

CAS RN

22568-06-5

Product Name

N,N-dimethyl-4-[(E)-2-nitroethenyl]aniline

Molecular Formula

C10H12N2O2

Molecular Weight

192.2

Purity

95

Origin of Product

United States

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